molecular formula C11H19N5O B7157422 N,N-dimethyl-1-[(3-methyltriazol-4-yl)methyl]pyrrolidine-2-carboxamide

N,N-dimethyl-1-[(3-methyltriazol-4-yl)methyl]pyrrolidine-2-carboxamide

Cat. No.: B7157422
M. Wt: 237.30 g/mol
InChI Key: BKZYPISJIGVWGW-UHFFFAOYSA-N
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Description

N,N-dimethyl-1-[(3-methyltriazol-4-yl)methyl]pyrrolidine-2-carboxamide is a synthetic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a pyrrolidine ring, a triazole moiety, and a carboxamide group, making it a versatile molecule for research and industrial purposes.

Properties

IUPAC Name

N,N-dimethyl-1-[(3-methyltriazol-4-yl)methyl]pyrrolidine-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19N5O/c1-14(2)11(17)10-5-4-6-16(10)8-9-7-12-13-15(9)3/h7,10H,4-6,8H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKZYPISJIGVWGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CN=N1)CN2CCCC2C(=O)N(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19N5O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-dimethyl-1-[(3-methyltriazol-4-yl)methyl]pyrrolidine-2-carboxamide typically involves the following steps:

    Formation of the Triazole Moiety: This can be achieved through a reaction between an azide and an alkyne.

    Attachment of the Triazole to the Pyrrolidine Ring: This step involves the use of a suitable linker, often through a nucleophilic substitution reaction.

    Formation of the Carboxamide Group: This is typically done by reacting the amine group on the pyrrolidine ring with a carboxylic acid derivative, such as an acid chloride or an ester, under appropriate conditions.

Industrial Production Methods

Industrial production of this compound may involve optimizing the above synthetic routes for large-scale production. This includes using cost-effective reagents, optimizing reaction conditions for higher yields, and employing purification techniques such as crystallization or chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

N,N-dimethyl-1-[(3-methyltriazol-4-yl)methyl]pyrrolidine-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the triazole or pyrrolidine ring, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

N,N-dimethyl-1-[(3-methyltriazol-4-yl)methyl]pyrrolidine-2-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N,N-dimethyl-1-[(3-methyltriazol-4-yl)methyl]pyrrolidine-2-carboxamide involves its interaction with specific molecular targets. The triazole moiety can bind to metal ions or enzymes, altering their activity. The pyrrolidine ring may interact with biological membranes or proteins, affecting their function. The carboxamide group can form hydrogen bonds with various biomolecules, influencing their stability and activity.

Comparison with Similar Compounds

Similar Compounds

  • N,N-dimethyl-1-[(3-phenyltriazol-4-yl)methyl]pyrrolidine-2-carboxamide
  • N,N-dimethyl-1-[(3-ethyltriazol-4-yl)methyl]pyrrolidine-2-carboxamide

Uniqueness

N,N-dimethyl-1-[(3-methyltriazol-4-yl)methyl]pyrrolidine-2-carboxamide is unique due to the presence of the methyl group on the triazole ring, which can influence its chemical reactivity and biological activity. This structural feature may enhance its binding affinity to certain molecular targets compared to similar compounds.

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